molecular formula C17H19NO4S B2995463 4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1396887-65-2

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No. B2995463
CAS RN: 1396887-65-2
M. Wt: 333.4
InChI Key: JFIIAVQUEKIRLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized from 4-acetylbenzenesulfonyl chloride and aniline . The reaction is carried out in acetone at room temperature, with silica gel added to the mixture . The completion of the reaction is indicated by thin-layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” can be characterized by spectroscopic data using UV, IR, 1H, 13C NMR, mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

The compound is part of a series of hydrazine-hydrazone derivatives synthesized to discover new antioxidant and anticholinesterase agents . These derivatives were evaluated according to in vitro activity assays .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.227 . Its IUPAC Standard InChI is InChI=1S/C8H9NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) .

Scientific Research Applications

Antioxidant and Anticholinesterase Agents

Compounds similar to “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” have been synthesized for their potential use as antioxidants and anticholinesterase agents. These properties are valuable in the treatment of oxidative stress-related diseases and neurodegenerative disorders such as Alzheimer’s disease .

β-Receptor Antagonists

Derivatives of related compounds have been used to synthesize enantiomers of β-receptor antagonists. These antagonists can be used to treat cardiovascular diseases by blocking β-adrenergic receptors .

Immunological Studies

Similar compounds have been utilized in immunological studies to analyze antigen-specific germinal center B cells. This application is crucial for understanding immune responses and developing vaccines .

Organic Azo Dyes

The synthesis of new organic azo dyes using related compounds has been explored. These dyes have applications in analytical chemistry for the detection of metal ions and other substances .

Synthesis Strategies

Research into reactions at the benzylic position, which is a key structural component of “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide,” has implications for synthesis strategies in organic chemistry .

Mechanism of Action

While the specific mechanism of action for “4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” is not mentioned in the retrieved papers, it’s worth noting that sulfonamides, a class of compounds to which it belongs, have been shown to exhibit antioxidant and anticholinesterase activities .

Future Directions

The compound and its derivatives show promise in the development of new antioxidant and anticholinesterase agents . Future research could focus on further exploring these properties and potential therapeutic benefits .

properties

IUPAC Name

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13(19)14-7-9-16(10-8-14)23(21,22)18-12-11-17(20)15-5-3-2-4-6-15/h2-10,17-18,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIIAVQUEKIRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

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